molecular formula C11H14N2O B2865086 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 2251054-26-7

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2865086
CAS No.: 2251054-26-7
M. Wt: 190.246
InChI Key: AEVHRNCFYGJKDE-UHFFFAOYSA-N
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Description

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an amino group and a dimethyl substitution on the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific tetrahydroisoquinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHRNCFYGJKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)N)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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